4,8,12,17,21,25-Hexaazaoctacosane-1,28-diamine, 4,25-bis(3-aminopropyl)-12,17-(3-(bis(3-(bis(3-aminopropyl)amino)propyl)amino)propyl)-8,21-bis(3-(bis(3-aminopropyl)amino)propyl)-
4,8,12,17,21,25-Hexaazaoctacosane-1,28-diamine, 4,25-bis(3-aminopropyl)-12,17-(3-(bis(3-(bis(3-aminopropyl)amino)propyl)amino)propyl)-8,21-bis(3-(bis(3-aminopropyl)amino)propyl)-
Brand Name:
Vulcanchem
CAS No.:
154487-85-1
VCID:
VC21109406
InChI:
InChI=1S/C88H208N30/c89-31-3-49-107(50-4-32-90)69-23-81-115(82-24-70-108(51-5-33-91)52-6-34-92)77-19-65-105(66-20-78-116(83-25-71-109(53-7-35-93)54-8-36-94)84-26-72-110(55-9-37-95)56-10-38-96)47-1-2-48-106(67-21-79-117(85-27-73-111(57-11-39-97)58-12-40-98)86-28-74-112(59-13-41-99)60-14-42-100)68-22-80-118(87-29-75-113(61-15-43-101)62-16-44-102)88-30-76-114(63-17-45-103)64-18-46-104/h1-104H2
SMILES:
C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN
Molecular Formula:
C88H208N30
Molecular Weight:
1686.8 g/mol
4,8,12,17,21,25-Hexaazaoctacosane-1,28-diamine, 4,25-bis(3-aminopropyl)-12,17-(3-(bis(3-(bis(3-aminopropyl)amino)propyl)amino)propyl)-8,21-bis(3-(bis(3-aminopropyl)amino)propyl)-
CAS No.: 154487-85-1
Cat. No.: VC21109406
Molecular Formula: C88H208N30
Molecular Weight: 1686.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154487-85-1 |
|---|---|
| Molecular Formula | C88H208N30 |
| Molecular Weight | 1686.8 g/mol |
| IUPAC Name | N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine |
| Standard InChI | InChI=1S/C88H208N30/c89-31-3-49-107(50-4-32-90)69-23-81-115(82-24-70-108(51-5-33-91)52-6-34-92)77-19-65-105(66-20-78-116(83-25-71-109(53-7-35-93)54-8-36-94)84-26-72-110(55-9-37-95)56-10-38-96)47-1-2-48-106(67-21-79-117(85-27-73-111(57-11-39-97)58-12-40-98)86-28-74-112(59-13-41-99)60-14-42-100)68-22-80-118(87-29-75-113(61-15-43-101)62-16-44-102)88-30-76-114(63-17-45-103)64-18-46-104/h1-104H2 |
| Standard InChI Key | MVMZFIQOIDKSFP-UHFFFAOYSA-N |
| SMILES | C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
| Canonical SMILES | C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator